1-Formyl-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate is an organic compound with the molecular formula C12H11F3O4S . This compound is characterized by the presence of a trifluoromethanesulfonate group attached to a tetrahydronaphthalene ring system. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of (1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate typically involves the reaction of 1-formyl-5,6,7,8-tetrahydronaphthalene with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding alcohol and trifluoromethanesulfonic acid.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms involving trifluoromethanesulfonate derivatives.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly reactive and can participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate include:
1-formyl-5,6,7,8-tetrahydronaphthalene: Lacks the trifluoromethanesulfonate group, making it less reactive in certain chemical reactions.
Trifluoromethanesulfonic acid esters: Other esters of trifluoromethanesulfonic acid with different alcohols, which may have varying reactivity and applications.
The uniqueness of (1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate lies in its specific structure, which combines the reactivity of the trifluoromethanesulfonate group with the stability of the tetrahydronaphthalene ring system.
Eigenschaften
Molekularformel |
C12H11F3O4S |
---|---|
Molekulargewicht |
308.28 g/mol |
IUPAC-Name |
(1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H11F3O4S/c13-12(14,15)20(17,18)19-11-6-5-8-3-1-2-4-9(8)10(11)7-16/h5-7H,1-4H2 |
InChI-Schlüssel |
AXSMTFYMVXJGCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2C=O)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.